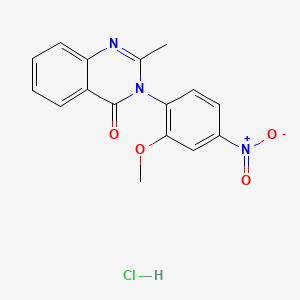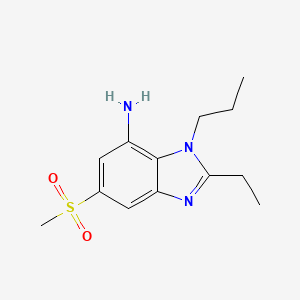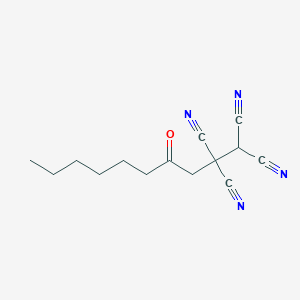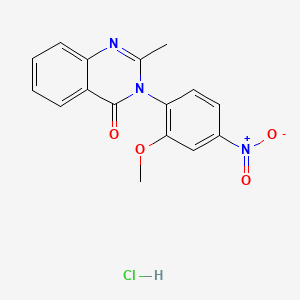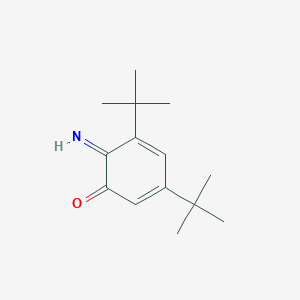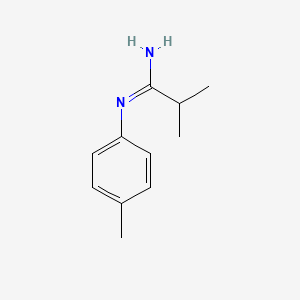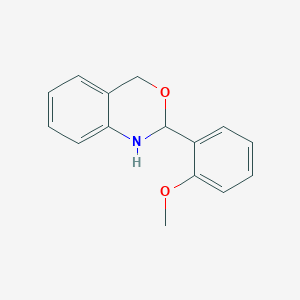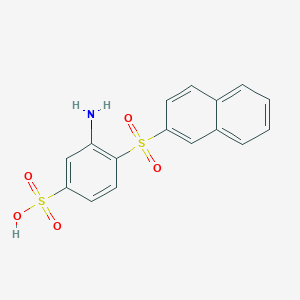
Nickel;rhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-rhenium is a compound formed by the combination of nickel and rhenium, two transition metals. Rhenium, discovered in 1925, is known for its high melting point and unique properties, making it valuable in various industrial applications . Nickel, on the other hand, is widely used for its corrosion resistance and strength. The combination of these two metals results in a compound with enhanced properties, suitable for high-temperature and corrosive environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel-rhenium alloys can be synthesized through various methods, including electrodeposition and high-temperature alloying. Electrodeposition involves the co-deposition of nickel and rhenium from a nickel-rhenium bath containing ammonium rhenate. The process is carried out under galvanostatic conditions, with varying concentrations of ammonium rhenate to achieve different compositions .
Industrial Production Methods: Industrial production of nickel-rhenium alloys often involves high-temperature alloying. This process includes melting nickel and rhenium together at high temperatures, followed by casting and solidification. The resulting alloy can be further processed into various forms, such as rods, wires, and foils .
Chemical Reactions Analysis
Types of Reactions: Nickel-rhenium undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Nickel-rhenium can be oxidized using oxidizing acids such as nitric acid and hot concentrated sulfuric acid.
Reduction: Reduction reactions often involve hydrogen or other reducing agents under high-temperature conditions.
Substitution: Substitution reactions can occur with halides and other reactive species.
Major Products: The major products formed from these reactions include various oxides, halides, and other nickel-rhenium compounds .
Scientific Research Applications
Nickel-rhenium has a wide range of scientific research applications:
Biology and Medicine: Research is ongoing into the potential biomedical applications of nickel-rhenium compounds, particularly in drug delivery systems and medical implants due to their biocompatibility and corrosion resistance.
Industry: Nickel-rhenium alloys are used in high-temperature applications such as turbine blades, combustion chambers, and exhaust nozzles in jet engines.
Comparison with Similar Compounds
Nickel-rhenium can be compared with other nickel-based superalloys, such as nickel-tungsten and nickel-molybdenum. While all these alloys exhibit high-temperature strength and corrosion resistance, nickel-rhenium stands out due to the unique properties imparted by rhenium. Rhenium’s ability to enhance creep resistance and its slow diffusion rate make nickel-rhenium alloys particularly suitable for applications requiring long-term stability at high temperatures .
Similar Compounds:
- Nickel-tungsten
- Nickel-molybdenum
- Nickel-cobalt
- Nickel-iron
These compounds share some properties with nickel-rhenium but differ in their specific applications and performance characteristics.
Properties
| 92838-90-9 | |
Molecular Formula |
NiRe |
Molecular Weight |
244.900 g/mol |
IUPAC Name |
nickel;rhenium |
InChI |
InChI=1S/Ni.Re |
InChI Key |
UJRJCSCBZXLGKF-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
